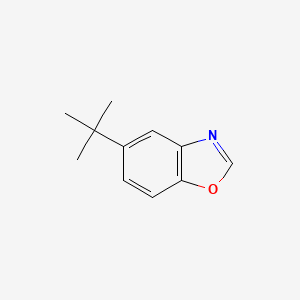

5-(tert-Butyl)benzoxazole

Description

BenchChem offers high-quality 5-(tert-Butyl)benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butyl)benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)8-4-5-10-9(6-8)12-7-13-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJGWNPVKBVVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(tert-Butyl)benzoxazole chemical structure and properties

An in-depth technical analysis of 5-(tert-Butyl)benzoxazole requires moving beyond basic chemical descriptors to understand the mechanistic causality behind its applications. As a privileged molecular scaffold (CAS 908011-92-7)[1], its unique combination of a rigid, electron-deficient benzoxazole core and a bulky, lipophilic tert-butyl group makes it a cornerstone in two highly specialized fields: advanced photophysics (materials science) and asymmetric catalysis (drug development).

This whitepaper deconstructs the structural properties, synthetic workflows, and catalytic mechanisms of 5-(tert-butyl)benzoxazole and its primary derivatives, providing actionable, self-validating protocols for researchers.

Chemical Architecture & Causality of Properties

The utility of 5-(tert-butyl)benzoxazole is driven by the synergistic effects of its two primary structural components:

-

The Benzoxazole Core : A highly stable, planar heterocyclic system that acts as an electron acceptor. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it an excellent electron-transporting material in organic electronics[2].

-

The tert-Butyl Substituent (5-Position) : This bulky aliphatic group introduces severe steric hindrance and high lipophilicity.

-

In Materials Science: It prevents intermolecular π-π stacking, thereby eliminating Aggregation-Caused Quenching (ACQ) and ensuring high fluorescence quantum yields in solid-state polymer matrices[3].

-

In Catalysis: It acts as a physical "shield," blocking specific spatial faces of coordinated substrates to induce chirality during chemical reactions[4].

-

Application Domain I: Photophysics & Materials Science (BBOT)

The most industrially significant derivative of this scaffold is 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT, CAS 7128-64-5) [3]. BBOT is synthesized by flanking a central thiophene ring with two 5-tert-butylbenzoxazole units[3].

Mechanistic Action as a Fluorescent Whitening Agent (FWA): BBOT operates as a highly efficient wavelength shifter. It absorbs ultraviolet light in the 300–400 nm range and re-emits it as intense blue fluorescence (420–470 nm)[3]. This blue emission perfectly counteracts the natural yellowing of polymers (like PVC, ABS, and polystyrene), yielding a brilliant white appearance[2]. Furthermore, BBOT is utilized as an electron-transporting material in Organic Light-Emitting Diodes (OLEDs) and as a scintillator solute in liquid scintillation counting for detecting low-energy beta emitters (e.g., tritium)[3],[2].

Quantitative Data: Photophysical Properties of BBOT

| Property | Value | Causality / Technical Significance |

| Molecular Weight | 430.56 g/mol [5] | High mass ensures low volatility during high-temperature polymer melt extrusion. |

| Melting Point | 196–203 °C[2] | Exceptional thermal stability; resists degradation during thermoplastic processing. |

| Absorption Max ( | 375 nm (in ethanol)[2] | Perfectly overlaps with the UV emission of standard industrial light sources. |

| Emission Max ( | 420–470 nm (Blue)[3] | Re-emits in the blue spectrum to optically neutralize yellow degradation products. |

| Solubility | High in non-polar organics | The tert-butyl groups ensure homogeneous dispersion in hydrophobic resins[3]. |

Application Domain II: Asymmetric Catalysis in Drug Development

In modern pharmaceutical development, synthesizing enantiopure drugs is critical. 5-(tert-Butyl)benzoxazole has emerged as a vital ligand in chiral-at-metal Lewis acid catalysis , specifically utilizing Rhodium (Rh) and Iridium (Ir) complexes[4].

The Mechanism of Asymmetric Induction:

When a bis-cyclometalated Rh(III) complex is formed using 5-(tert-butyl)benzoxazole as a ligand, the metal center activates the substrate (e.g., an

Quantitative Data: Catalytic Performance

| Reaction Type | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Driver |

| Friedel-Crafts Alkylation | 0.05 mol%[4] | 81–95%[4] | 86–95%[4] | Re-face blocking by the tert-butyl group[4]. |

| Cyclopropanation | 1.0 mol%[4] | >90%[4] | >90%[4] | Si-face nucleophilic attack by |

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: Azeotropic Synthesis of BBOT

This protocol describes the condensation of thiophene-2,5-dicarboxylic acid with 5-tert-butyl-o-aminophenol[6].

-

Reagent Preparation : Combine thiophene-2,5-dicarboxylic acid and 5-tert-butyl-o-aminophenol in a 1:2.05 molar ratio in xylene. Causality: The slight excess of aminophenol ensures complete consumption of the diacid, preventing the formation of non-fluorescent mono-substituted impurities.

-

Catalysis : Add a catalytic amount of boric acid. Causality: Boric acid acts as a mild Lewis acid to facilitate the initial amidation prior to cyclization[6].

-

Azeotropic Dehydration : Equip the reaction flask with a Dean-Stark trap and heat to reflux (~140°C).

-

Validation Checkpoint: Monitor the water volume in the trap. The reaction is complete only when the theoretical volume of water (2 equivalents per mole of diacid) is collected[6]. If water collection ceases prematurely, it indicates stalled cyclization.

-

-

Crystallization : Cool the mixture to 0–5°C. The high lipophilicity of the tert-butyl groups causes pure BBOT to crystallize out of the cold solvent.

-

Purification : Filter and recrystallize from chlorobenzene.

-

Validation Checkpoint: The melting point must be sharp at 199–203°C[2]. A depressed melting point indicates residual mono-adducts.

-

Workflow for the azeotropic synthesis of BBOT, highlighting water removal for cyclization.

Protocol B: Enantioselective Alkylation using Rh(III)-5-(tert-Butyl)benzoxazole

This workflow details the asymmetric Friedel-Crafts alkylation for chiral drug scaffolds[4].

-

Catalyst Activation : Dissolve 0.05 mol% of the Rh(III)-5-tert-butylbenzoxazole complex in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Strictly anhydrous conditions prevent competitive binding of water to the highly Lewis-acidic Rh center.

-

Substrate Coordination : Add the

-unsaturated 2-acyl imidazole substrate and stir for 10 minutes.-

Validation Checkpoint: A slight bathochromic color shift indicates successful substrate coordination to the metal center.

-

-

Nucleophilic Addition : Introduce the nucleophile (e.g., para-vinylaniline) at -20°C. Causality: Dropping the temperature maximizes the steric differentiation provided by the tert-butyl group, locking the substrate's conformation and ensuring attack exclusively from the Si-face[4].

-

Quenching : Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Chiral Analysis : Analyze the crude product via Chiral HPLC.

-

Validation Checkpoint: The chromatogram must show an enantiomeric excess (ee) of >92%[4]. If the ee drops below 85%, investigate moisture contamination or temperature fluctuations during Step 3.

-

Mechanism of asymmetric induction via steric shielding by the tert-butyl group.

References

-

PubChem. "Fluorescent brightener 184 | C26H26N2O2S | CID 292429". Available at:[Link]

-

ACS Organic & Inorganic Au. "Recent Development of Bis-Cyclometalated Chiral-at-Iridium and Rhodium Complexes for Asymmetric Catalysis". Available at:[Link]

-

NIST Chemistry WebBook. "2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene". Available at:[Link]

Sources

- 1. CAS 908011-92-7 | 4H56-1-0E3 | MDL MFCD09027424 | 5-(tert-Butyl)benzoxazole | SynQuest Laboratories [synquestlabs.com]

- 2. 2,5-Bis(5-tert-butyl-2-benzoxazolyl) thiophene: Uses as an Organic Brightener_Chemicalbook [chemicalbook.com]

- 3. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | BBOT [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene [webbook.nist.gov]

- 6. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | BBOT [benchchem.com]

An In-depth Technical Guide to 5-(tert-Butyl)benzoxazole Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The 5-(tert-butyl)benzoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in both materials science and medicinal chemistry. The incorporation of a bulky tert-butyl group at the 5-position of the benzoxazole ring system imparts unique physicochemical properties, influencing solubility, stability, and biological activity. This technical guide provides a comprehensive overview of key 5-(tert-Butyl)benzoxazole derivatives, their Chemical Abstracts Service (CAS) numbers, synthesis methodologies, and diverse applications.

The 5-(tert-Butyl)benzoxazole Core: A Gateway to Functional Molecules

The benzoxazole ring system, an aromatic organic compound with the molecular formula C₇H₅NO, is formed by the fusion of a benzene ring and an oxazole ring.[1] Its inherent aromaticity contributes to its stability, while the heterocyclic nature provides reactive sites for functionalization.[1] The strategic placement of a tert-butyl group at the 5-position can enhance the lipophilicity of the molecule, which can be advantageous for applications such as optical brighteners and for improving the pharmacokinetic profiles of potential drug candidates.

Key 5-(tert-Butyl)benzoxazole Derivatives and Their CAS Numbers

A variety of 5-(tert-Butyl)benzoxazole derivatives have been synthesized and characterized, each with a unique CAS number for unambiguous identification. The following table summarizes some of the prominent derivatives discussed in this guide.

| Derivative Name | CAS Number | Molecular Formula |

| 5-(tert-Butyl)benzo[d]oxazole-2-thiol | 53146-48-8 | C₁₁H₁₃NOS |

| 2,5-Bis(5'-tert-butyl-2-benzoxazolyl)thiophene (BBOT) | 7128-64-5 | C₂₆H₂₆N₂O₂S |

| 2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole] | 2397-01-5 | C₃₄H₃₀N₂O₂ |

| 5-(tert-Butyl)-2-methylbenzoxazole | 40874-54-2 | C₁₂H₁₅NO |

Synthesis and Applications of Notable Derivatives

This section delves into the synthesis and specific applications of key 5-(tert-butyl)benzoxazole derivatives, providing detailed experimental protocols where available.

5-(tert-Butyl)benzo[d]oxazole-2-thiol

-

CAS Number: 53146-48-8[2]

-

Chemical Structure:

Caption: Chemical structure of 5-(tert-Butyl)benzo[d]oxazole-2-thiol.

-

Synthesis: The synthesis of this derivative typically involves the reaction of 2-amino-4-tert-butylphenol with carbon disulfide. The amino group of the phenol attacks the carbon of carbon disulfide, followed by intramolecular cyclization and tautomerization to yield the thiol product.

-

Applications: This compound serves as a versatile intermediate in the synthesis of more complex benzoxazole derivatives. The thiol group can be readily functionalized, allowing for the introduction of various substituents to modulate the molecule's properties for applications in areas such as medicinal chemistry and materials science.

2,5-Bis(5'-tert-butyl-2-benzoxazolyl)thiophene (BBOT)

-

CAS Number: 7128-64-5[3]

-

Chemical Structure:

Caption: Chemical structure of 2,5-Bis(5'-tert-butyl-2-benzoxazolyl)thiophene (BBOT).

-

Synthesis: A common method for the synthesis of BBOT involves the condensation reaction of thiophene-2,5-dicarboxylic acid with 2-amino-4-tert-butylphenol.[4]

Experimental Protocol: Synthesis of BBOT [4]

-

A mixture of thiophene-2,5-dicarboxylic acid (0.05 mol) and 2-amino-4-tert-butylphenol (0.1 mol) is prepared.

-

The mixture is stirred in refluxing toluene (20 mL) for 4 hours.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the final product with a high yield (approximately 86%).[4]

Caption: Experimental workflow for the synthesis of BBOT.

-

-

Properties and Applications: BBOT is a highly fluorescent compound with excellent UV-visible absorption properties. These characteristics make it a valuable material for various applications:

-

Optical Brightener: It is widely used as a fluorescent whitening agent in plastics, coatings, and printing inks.[5][6]

-

Organic Electronics: Its photophysical properties are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.[3]

-

Fluorescent Probes: BBOT can be used as a fluorescent probe in various analytical and imaging applications.[3]

-

Scintillation Counting: It is also suitable for use in scintillation cocktails.

-

Other Notable Derivatives

-

2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole] (CAS: 2397-01-5): This derivative is another example of a fluorescent brightener.[7]

-

5-(tert-Butyl)-2-methylbenzoxazole (CAS: 40874-54-2): This simpler derivative can serve as a building block for more complex molecules.[8][9]

Medicinal Chemistry and Pharmacological Potential

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[10][11] The introduction of a tert-butyl group can modulate the pharmacological profile of these molecules.

-

Antimicrobial Activity: Several 5,7-di-tert-butylbenzoxazole derivatives have demonstrated activity against Mycobacterium tuberculosis, including strains where isoniazid is inactive.[2][12] The lipophilic nature of the tert-butyl groups may facilitate penetration through the mycobacterial cell wall.[12]

-

Anticancer and Other Activities: The broader class of benzoxazole derivatives has been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and anticonvulsant agents.[10][11] The specific contribution of the 5-tert-butyl substitution to these activities is an area of ongoing research.

Conclusion

The 5-(tert-butyl)benzoxazole core provides a versatile platform for the development of functional molecules with diverse applications. From highly fluorescent materials used as optical brighteners to promising scaffolds in drug discovery, these derivatives continue to be of significant interest to researchers and scientists. The synthetic methodologies outlined in this guide, coupled with the identified CAS numbers, provide a solid foundation for further exploration and innovation in this exciting field of chemistry.

References

- Vinsova, J., et al. (2008). Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. Molecules, 13(5), 1036-1047.

- Khan, I., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(39), 21967-21985.

- International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 1-10.

-

CRO Splendid Lab Pvt. Ltd. 5-(tert-Butyl)-2-methylbenzoxazole. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). [Link]

-

Wikipedia. Benzoxazole. [Link]

-

PubChem. 2-(4-Chlorophenyl)benzoxazole. [Link]

-

CAS Common Chemistry. 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-α-methyl-, sodium salt (1:1). [Link]

-

PubChem. 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid. [Link]

- Li, Y. F., Wang, L. T., & Jian, F. F. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2410.

-

The Journal of Physical Chemistry B. Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. [Link]

-

Taylor & Francis Online. 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations. [Link]

- Google Patents. CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. CAS 7128-64-5: 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thioph… [cymitquimica.com]

- 4. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 6. CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene - Google Patents [patents.google.com]

- 7. 2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole] | 2397-01-5 [chemicalbook.com]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. 40874-54-2|5-(tert-Butyl)-2-methylbenzoxazole|BLD Pharm [bldpharm.com]

- 10. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-tert-butylbenzoxazole and Benzothiazole as Bioisosteres in Drug Discovery

Introduction: The Strategic Role of Bioisosterism in Medicinal Chemistry

In the intricate process of drug discovery and development, the concept of bioisosterism stands as a cornerstone of lead optimization. It involves the substitution of a functional group or a molecule with another that possesses similar physical or chemical properties, with the goal of enhancing the compound's pharmacological profile. This strategic exchange can fine-tune a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. Among the vast array of heterocyclic scaffolds employed in medicinal chemistry, benzoxazoles and benzothiazoles have emerged as prominent bioisosteres.[1][2] Their structural similarities, yet distinct electronic and metabolic characteristics, offer a valuable tool for medicinal chemists to modulate the properties of a lead compound. This guide provides a deep dive into the comparative analysis of 5-tert-butylbenzoxazole and its bioisostere, benzothiazole, offering insights for researchers, scientists, and drug development professionals.

Head-to-Head Comparison: Physicochemical Properties

The choice between a benzoxazole and a benzothiazole scaffold can significantly impact a drug candidate's behavior. The replacement of the oxygen atom in the benzoxazole ring with a sulfur atom to form a benzothiazole introduces subtle yet critical changes in electronegativity, size, and hydrogen-bonding capabilities.[3]

| Property | 5-tert-butylbenzoxazole | Benzothiazole | Rationale for Difference |

| pKa | Less basic | More basic | The oxygen atom in the benzoxazole is more electronegative than the sulfur in the benzothiazole, leading to a lower pKa.[4] |

| logP | Generally higher | Generally lower | The greater electronegativity of oxygen can lead to a less lipophilic character compared to the sulfur-containing analogue. |

| Metabolic Stability | Generally more stable | Prone to S-oxidation | The sulfur atom in the benzothiazole ring is susceptible to oxidation by cytochrome P450 enzymes, which can lead to faster metabolic clearance. |

| Hydrogen Bonding | Oxygen as a hydrogen bond acceptor | Sulfur as a weaker hydrogen bond acceptor | The more electronegative oxygen atom is a stronger hydrogen bond acceptor, which can influence receptor binding and solubility. |

| Solubility | Variable, influenced by substituents | Generally good in organic solvents[5] | The overall polarity and crystal lattice energy, influenced by the heteroatom and substituents, dictate solubility. |

Synthetic Accessibility: Pathways to the Core Scaffolds

The feasibility of synthesizing derivatives of both scaffolds is a crucial consideration in any drug discovery program. Fortunately, a variety of synthetic routes are available for both 5-tert-butylbenzoxazole and benzothiazole derivatives.

Synthesis of 5-tert-butylbenzoxazole Derivatives

A common and efficient method for the synthesis of 2,5-disubstituted benzoxazoles involves the condensation of a substituted 2-aminophenol with a carboxylic acid, often facilitated by a dehydrating agent or under high-temperature conditions.[6][7]

Experimental Protocol: Synthesis of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene [6][8]

-

Reactant Charging: In a reaction vessel equipped with a Dean-Stark trap, add thiophene-2,5-dicarboxylic acid, 2-amino-4-tert-butylphenol, and a catalytic amount of boric acid to a suitable solvent such as a mixture of trichlorobenzene and toluene.[8]

-

Amide Formation and Cyclodehydration: Heat the reaction mixture to approximately 120°C. The initial reaction forms an amide intermediate.[6]

-

Water Removal: As the reaction progresses, water is formed and azeotropically removed using the Dean-Stark trap. Continuous removal of water drives the equilibrium towards the formation of the benzoxazole rings.[6]

-

Reaction Completion and Crystallization: Monitor the reaction until the theoretical amount of water is collected. Cool the reaction mixture to allow the product to crystallize.

-

Purification: Isolate the solid product by filtration and purify by recrystallization from a suitable solvent like xylene to yield the final product.[9]

Synthesis of Benzothiazole Derivatives

The construction of the benzothiazole core is most commonly achieved through the condensation of 2-aminothiophenol with a variety of carbonyl compounds, including aldehydes, carboxylic acids, or their derivatives.[10][11][12][13] This approach offers a versatile and high-yielding route to a wide range of 2-substituted benzothiazoles.

Experimental Protocol: Synthesis of 2-Aryl-benzothiazole via Condensation [14]

-

Reactant Mixture: In a round-bottom flask, dissolve 2-aminothiophenol and a substituted benzaldehyde in a suitable solvent such as ethanol or dioxane.

-

Catalyst and Oxidant: Add a catalyst, which can range from a simple acid to a metal-based catalyst like Cu2O, and an oxidant, such as air or dimethyl sulfoxide (DMSO), to the reaction mixture.[13][14]

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating for a specified period, typically ranging from a few minutes to several hours, depending on the specific substrates and catalyst used.

-

Work-up and Isolation: Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aryl-benzothiazole.

Visualizing the Isosteric Relationship and a Drug Discovery Workflow

To better understand the strategic decisions involved in utilizing these isosteres, the following diagrams illustrate their structural relationship and a typical workflow for their evaluation in a drug discovery context.

Caption: Isosteric relationship and key property differences.

Caption: Workflow for evaluating isosteres in drug discovery.

Case Studies in Drug Discovery: Making the Right Choice

The theoretical differences between these scaffolds are borne out in numerous drug discovery programs. For instance, in the development of antitumor agents, the choice between a benzoxazole and a benzothiazole core has been shown to influence not only potency but also solubility and the mechanism of action.[15][16] In some cases, the benzoxazole analogue may exhibit superior properties, while in others, the benzothiazole is preferred.[17]

A key consideration is the potential for metabolic oxidation of the sulfur atom in the benzothiazole ring. This can be a liability, leading to rapid clearance, or it can be exploited for prodrug strategies. The oxidative ring-opening of benzothiazoles can also lead to the formation of acylamidobenzene sulfonate esters, a transformation that can be a metabolic pathway or a synthetic strategy.[18]

Strategic Selection: A Decision-Making Framework

The decision to use a 5-tert-butylbenzoxazole versus a benzothiazole isostere is context-dependent and should be guided by the specific goals of the lead optimization program.

-

When to favor 5-tert-butylbenzoxazole:

-

When metabolic stability is a primary concern and S-oxidation is a known liability.

-

When a stronger hydrogen bond acceptor is required for optimal receptor engagement.

-

When aiming to increase lipophilicity compared to the benzothiazole counterpart.

-

-

When to favor benzothiazole:

-

When a more basic core is desired to modulate pKa and potentially improve solubility or cell permeability.

-

When seeking to explore different binding interactions through the weaker hydrogen bond accepting capability of the sulfur atom.

-

When the potential for metabolic activation or a specific metabolic profile is desired.

-

Conclusion

The bioisosteric replacement of 5-tert-butylbenzoxazole with a benzothiazole scaffold is a powerful strategy in the medicinal chemist's toolkit. Understanding the nuanced differences in their physicochemical properties, metabolic fates, and synthetic accessibility is paramount to making informed decisions during lead optimization. By carefully considering the specific objectives of a drug discovery program and leveraging the distinct characteristics of each scaffold, researchers can effectively navigate the path toward the development of safer and more efficacious therapeutics.

References

- Books, V. (2024, July 24). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. IntechOpen.

- Taylor & Francis. (2022, February 2). Full article: Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online.

- ACS Publications. (2014, January 10). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones | Organic Letters. ACS Publications.

- MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

- Elementary Education Online. Study of Benzothiazoles and its Pharmaceutical Importance. Elementary Education Online.

- MDPI. (2025, June 19). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.

- ResearchGate. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF. ResearchGate.

- PMC. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC.

- Benchchem. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | BBOT. Benchchem.

- NIH. Benzothiazole | C7H5NS | CID 7222. PubChem.

- PubMed. (2007, July 15). Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. PubMed.

- Chemical Properties of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (CAS 7128-64-5).

- Wikipedia. Benzothiazole. Wikipedia.

- ResearchGate. (2016, February 15). Synthesis of Some Biologically Effective 5-substituted- 2-(p-tert-butylphenyl)Benzoxazoles. ResearchGate.

- ResearchGate. (2025, April 16). (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate.

- ResearchGate. (PDF) 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. ResearchGate.

- PMC. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PMC.

- ResearchGate. (2024, February 26). (PDF) Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole). ResearchGate.

- ResearchGate. Synthesis of Novel Derivatives of Benzothiazole and Benzothiazole Isosters of Expected Activity against Breast Cancer | Request PDF. ResearchGate.

- Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole).

- Google Patents. CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene. Google Patents.

- TSI Journals. Synthesis of novel derivatives of benzothiazole and benzothi | 5492. TSI Journals.

- MDPI. (2018, September 25). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. MDPI.

- ChemicalBook. (2026, January 13). 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5. ChemicalBook.

- The Good Scents Company. bis(t-butyl benzoxazolyl) thiophene, 7128-64-5. The Good Scents Company.

- PMC. Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC.

- FooDB. (2010, April 8). Showing Compound Benzoxazole (FDB004443). FooDB.

- Organic Chemistry Portal. Benzoxazole synthesis. Organic Chemistry Portal.

- Semantic Scholar. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Semantic Scholar.

- RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

- Taylor & Francis. (2022, July 6). 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB). Taylor & Francis Online.

- ConnectSci. (2009, July 13). Naturally Occurring Nitrogen–Sulfur Compounds. The Benzothiazole Alkaloids | Australian Journal of Chemistry. ConnectSci.

- PubMed. Kinetics of some benzothiazoles, benzoxazoles, and quinolines as substrates and inhibitors of rabbit liver aldehyde oxidase. PubMed.

- MDPI. (2012, January 17). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. MDPI.

- ResearchGate. Effects of the functional groups amino and nitro on the reactivity of benzoxazoles and comparison with homologous benzothiazoles | Request PDF. ResearchGate.

- Oxidative Ring-Opening of Benzothiazole Derivatives. (2018, December 13).

- Wikipedia. Benzoxazole. Wikipedia.

- Oxidation of inorganic sulfur compounds : chemical and enzymatic reactions. (n.d.).

- Indian Academy of Sciences. Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Indian Academy of Sciences.

- PubMed. (2012, January 17). Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. PubMed.

- ResearchGate. (2023, June 24). (PDF) Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. ResearchGate.

- ResearchGate. (2022, September 10). Benzothiazoline Converts SO 2 to Sulfuric Acid en Route to Benzothiazole. ResearchGate.

- MDPI. (2021, April 10). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI.

Sources

- 1. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | BBOT [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene - Google Patents [patents.google.com]

- 9. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

Thermal Stability & Material Engineering of 5-tert-Butylbenzoxazole Derivatives

Executive Summary

This guide provides a rigorous technical analysis of materials derived from the 5-tert-butylbenzoxazole moiety. While the benzoxazole ring is historically renowned for extreme thermal resistance (often exceeding 500°C in polymeric forms), the introduction of a tert-butyl group at the 5-position creates a specific structure-property duality. It enhances solubility and prevents π-π stacking aggregation—critical for OLEDs and optical brighteners—while introducing a specific thermal degradation onset distinct from the core heterocycle. This document details the synthesis, thermal characterization protocols, and degradation mechanisms necessary for researchers utilizing this pharmacophore and chromophore.

Molecular Architecture & Thermal Rationale[1]

The 5-tert-butylbenzoxazole scaffold is not merely a random derivative; it is an engineered solution to the "solubility-stability paradox" in high-performance materials.

-

The Core (Benzoxazole): A planar, aromatic heterocycle providing high electron affinity and thermal stability due to the rigid oxazole ring fused to benzene.

-

The Modifier (5-tert-butyl): A bulky aliphatic group.

-

Steric Effect:[1] Disrupts efficient crystal packing, lowering the melting point (

) to processable ranges and preventing fluorescence quenching in solid-state emitters. -

Electronic Effect: Weakly electron-donating (+I effect), slightly raising the HOMO level compared to the unsubstituted parent.

-

Structure-Property Logic Diagram

Figure 1: Functional decomposition of the molecule. The core provides the thermal ceiling, while the substituent enables practical application.

Synthesis & Purity Protocols

Thermal stability data is meaningless without defined purity. Impurities (unreacted aminophenols or acids) act as defect sites that catalyze early degradation. The standard synthesis involves the condensation of 2-amino-4-tert-butylphenol with carboxylic acid derivatives.

Critical Protocol: Cyclodehydration

Note: This protocol assumes a target of 2-substituted-5-tert-butylbenzoxazole.

-

Stoichiometry: 1.0 eq 2-amino-4-tert-butylphenol : 1.05 eq Aromatic Acid Chloride.

-

Solvent System: N-Methyl-2-pyrrolidone (NMP) or Polyphosphoric Acid (PPA) for direct condensation.

-

Temperature Control:

-

Stage 1 (Amide formation): 0°C to Room Temp (if using acid chlorides).

-

Stage 2 (Ring Closure): Heat to 160–200°C. Crucial: Water must be actively removed (Dean-Stark trap or hygroscopic PPA) to drive the equilibrium toward the benzoxazole ring.

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway emphasizing the high-temperature cyclization step required to ensure ring closure.

Thermal Characterization Profile

The thermal behavior of these materials is bimodal: the tert-butyl group degrades first, followed by the catastrophic breakdown of the heterocycle.

Comparative Thermal Data

The following table aggregates data for common derivatives, including the optical brightener BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) and metal complexes.

| Material Class | Compound Example | Melting Point ( | Critical Stability Factor | ||

| Small Molecule | 5-tert-butyl-2-phenylbenzoxazole | 105–110°C | ~280°C | ~260°C | Volatilization often competes with decomposition. |

| Bis-Benzoxazole | BBOT (Optical Brightener) | 199–201°C | 320–340°C | 310°C | High molecular weight prevents early volatilization. |

| Metal Complex | Zn(5-t-butyl-box) | >300°C (Sublimes) | 360–400°C | 350°C | Metal coordination rigidifies the structure. |

| Polymer | Polybenzoxazole (PBO) w/ t-butyl | N/A ( | 420–450°C | 400°C | Polymer backbone stabilizes the bulk; t-butyl is the weak link. |

Experimental Protocol: TGA/DSC

To generate valid data for regulatory or publication purposes (e.g., FDA food contact for plastics additives), follow this self-validating protocol:

-

Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).

-

Atmosphere: Run dual experiments.

-

Nitrogen (Inert): Determines intrinsic molecular bond stability.

-

Air (Oxidative): Determines real-world processing stability.

-

-

Ramp Rate: 10°C/min is standard.

-

Crucible: Alumina (inert to high heat) rather than Aluminum (melts at 660°C, close to PBO degradation).

-

Validation Check: If

appears <250°C, check for residual solvent (NMP/DMF). A weight loss step <150°C indicates improper drying, invalidating the stability claim.

Degradation Mechanisms

Understanding how the material fails is vital for drug shelf-life and polymer processing.

Mechanism 1: Dealkylation (The "Weak Link")

Between 350°C and 420°C , the tert-butyl group undergoes homolytic cleavage or

-

Pathway: The C(sp

)-C(sp -

Products: Isobutylene (gas) and a benzoxazole radical, which may crosslink or abstract hydrogen.

-

Impact: Loss of solubility and potential color shift (yellowing) due to radical formation, but the chromophore (benzoxazole ring) remains intact.

Mechanism 2: Oxidative Ring Opening (Catastrophic Failure)

Above 500°C (or lower in oxygen-rich environments), the oxazole ring opens.

-

Pathway: Attack on the C=N bond or the ether oxygen.

-

Products: Nitriles, CO, CO

, and char.

Degradation Pathway Diagram[3]

Figure 3: Stepwise thermal degradation. Note that the functional properties (solubility) are lost at the Dealkylation step, even if the ring survives.

Applications & Engineering Context

Case Study: Optical Brighteners (BBOT)

In the plastics industry, BBOT (CAS 7128-64-5) is added to polymers like PE and PP.

-

Challenge: The extrusion of polypropylene occurs at ~250°C.

-

Solution: The 5-tert-butyl group ensures the molecule dissolves in the molten polymer melt (lipophilicity) without degrading.

-

Failure Mode: If processed >320°C, the tert-butyl group cleaves, leading to "blooming" or yellowing of the plastic.

Case Study: OLED Emitters

In Zinc or Iridium complexes (e.g., for green/blue emission), the 5-tert-butyl group acts as a "bumper."

-

Function: It creates steric bulk that prevents the flat benzoxazole rings from stacking (π-π interaction). Stacking leads to non-radiative decay (quenching).

-

Thermal Requirement: The material must withstand vacuum sublimation (~300°C) during device fabrication. 5-tert-butyl derivatives are preferred because they lower the sublimation temperature (by reducing intermolecular forces) below the decomposition temperature.

References

-

National Institutes of Health (NIH). (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole.[2] Acta Crystallographica. Retrieved from [Link]

-

ResearchGate. (2006). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. Journal of Materials Science. Retrieved from [Link]

-

MDPI. (2020). Synthesis of 2-Substituted Benzoxazoles.... Molecules.[3][4][5][6][7][8][9][10][11] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]-1,3-benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solution-Processed OLEDs Based on Thermally Activated Delayed Fluorescence Copper(I) Complexes with Intraligand Charge-Transfer Excited State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

Advanced Synthesis Pathways and Mechanistic Insights for 5-tert-Butylbenzoxazole Derivatives

Structural Rationale & Photophysical Significance

5-tert-butylbenzoxazole derivatives, most notably 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT), are highly efficient organic fluorophores widely utilized as optical brighteners, wavelength shifters, and emissive layers in OLEDs[1][2]. These compounds absorb ultraviolet light in the 300–400 nm range and re-emit it as intense visible blue fluorescence (420–470 nm)[1].

The tert-butyl substitution at the 5-position of the benzoxazole ring is not merely decorative; it is a critical structural motif. This bulky group provides essential steric hindrance that enhances the molecule's thermal stability, prevents aggregation-caused quenching (ACQ) in solid-state matrices, and drastically improves its solubility in organic solvents, polymer melts, and specialized 3D printing resins[1][3][4].

Mechanistic Pathways of Benzoxazole Ring Formation

Classical Boric Acid-Catalyzed Condensation

The primary industrial and laboratory synthesis of the 5-tert-butylbenzoxazole core relies on the condensation of 2-amino-4-tert-butylphenol[5] with a carboxylic acid (e.g., thiophene-2,5-dicarboxylic acid)[6]. The reaction proceeds via a stepwise mechanism:

-

Lewis Acid Activation & Amide Formation: The reaction initiates with the activation of the carboxylic acid by a mild Lewis acid, typically boric acid[1][7]. This activation facilitates a nucleophilic attack by the primary amino group of 2-amino-4-tert-butylphenol, forming a stable amide intermediate[1][7].

-

Intramolecular Cyclodehydration: At elevated temperatures, the adjacent phenolic hydroxyl group undergoes an intramolecular nucleophilic attack on the amide carbonyl. This ring closure is followed by the elimination of water to yield the benzoxazole heterocycle[1][7]. Continuous azeotropic removal of this water byproduct is thermodynamically required to drive the equilibrium toward the final product[1][6].

Metal-Free Oxidative Amination

Recent synthetic advancements have introduced metal-free pathways for the late-stage functionalization of benzoxazoles. The direct amination of benzoxazoles can be achieved using N-iodomorpholine hydroiodide or aqueous peroxides as co-oxidants, allowing for the synthesis of complex 2-amino-substituted 5-tert-butylbenzoxazole derivatives without the need for transition metal catalysts[8].

Figure 1: Stepwise cyclodehydration mechanism for 5-tert-butylbenzoxazole synthesis.

Self-Validating Experimental Protocol: Laboratory-Scale Synthesis

To synthesize 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT) with high scientific integrity, the following protocol leverages a biphasic solvent system and continuous azeotropic distillation to ensure complete conversion[1][6][9].

Step-by-Step Methodology:

-

Reagent Assembly: In a reaction vessel equipped with a Dean-Stark trap and reflux condenser, combine thiophene-2,5-dicarboxylic acid (1.0 eq), 2-amino-4-tert-butylphenol (2.1 eq), and boric acid (0.1 eq)[1][6].

-

Solvent Engineering (Causality): Suspend the reactants in a specific mixture of trichlorobenzene and toluene[1][6].

-

Causality: Trichlorobenzene provides the high boiling point (>200°C) necessary to overcome the high activation energy of the secondary cyclodehydration step. Toluene acts as the azeotropic vehicle, forming a minimum-boiling azeotrope with water to facilitate its rapid removal at lower reflux temperatures[1][6].

-

-

Thermal Activation: Gradually heat the mixture to vigorous reflux (approx. 160–200°C internal temperature)[9].

-

Self-Validating Dehydration: Monitor the reaction progress exclusively through the Dean-Stark trap. The reaction generates exactly 4 moles of water per mole of thiophene-2,5-dicarboxylic acid (2 from amide formation, 2 from cyclization)[1].

-

Validation: The protocol is self-validating; the reaction is only deemed complete when the theoretical stoichiometric volume of water is visually collected in the trap, providing a real-time kinetic readout without requiring immediate HPLC/GC sampling[1].

-

-

Isolation & Purification: Upon completion, cool the mixture to precipitate the crude product. Filter, wash with water to neutralize, and recrystallize the crude yellow-green powder from ethyl acetate to obtain pure BBOT (melting point 200–201°C)[9].

Figure 2: Self-validating experimental workflow for benzoxazole condensation.

Quantitative Reaction Optimization

The successful synthesis of 5-tert-butylbenzoxazole derivatives relies heavily on thermodynamic control. The table below summarizes the causality behind optimizing the cyclodehydration parameters.

| Reaction Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Mechanistic Rationale |

| Solvent System | Pure Toluene | Toluene / Trichlorobenzene | Pure toluene reflux (~110°C) is insufficient for complete cyclodehydration. The mixed solvent achieves >160°C internal temp. |

| Catalyst | None | Boric Acid (10 mol%) | Boric acid acts as a mild Lewis acid, activating the carbonyl without degrading the electron-rich aminophenol. |

| Water Removal | Molecular Sieves | Dean-Stark Azeotropic Distillation | Sieves saturate quickly and degrade at high temps. Dean-Stark provides continuous, irreversible water removal, driving Le Chatelier's principle. |

| Yield | 45% (Amide intermediate persists) | >92% (Complete ring closure) | Thermodynamic equilibrium is fully shifted to the benzoxazole product. |

References

Sources

- 1. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | BBOT [benchchem.com]

- 2. CAS 7128-64-5: 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thioph… [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Increasing Printable Solid Loading in Digital Light Processing Using a Bimodal Particle Size Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-tert-butylphenol 98 1199-46-8 [sigmaaldrich.com]

- 6. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]

- 7. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. chembk.com [chembk.com]

Methodological & Application

Synthesis of 5-(tert-Butyl)benzoxazole from 2-amino-4-tert-butylphenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-(tert-Butyl)benzoxazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science, starting from the readily available precursor, 2-amino-4-tert-butylphenol. This document offers a detailed exploration of two primary synthetic routes, delving into the underlying chemical principles, providing step-by-step experimental protocols, and outlining robust methods for purification and characterization. The information presented herein is intended to equip researchers with the necessary knowledge and practical insights to confidently and efficiently synthesize this important molecule.

Introduction to Benzoxazole Synthesis

Benzoxazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to an oxazole ring. This structural motif is a key pharmacophore found in a wide range of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of substituted benzoxazoles is a cornerstone of many drug discovery programs. A common and effective strategy for constructing the benzoxazole core involves the cyclization of a 2-aminophenol derivative with a one-carbon electrophile.

This guide focuses on the synthesis of 5-(tert-Butyl)benzoxazole, a derivative with a lipophilic tert-butyl group that can significantly influence its physicochemical and pharmacological properties. We will explore its synthesis from 2-amino-4-tert-butylphenol using two common and reliable C1 sources: triethyl orthoformate and formic acid.

Reaction Pathways and Mechanistic Insights

The conversion of 2-amino-4-tert-butylphenol to 5-(tert-Butyl)benzoxazole involves the formation of a five-membered oxazole ring. This is typically achieved through a condensation reaction followed by an intramolecular cyclization and dehydration.

Route 1: The Triethyl Orthoformate Method

Triethyl orthoformate, HC(OC₂H₅)₃, serves as a convenient and efficient one-carbon electrophile. The reaction proceeds through the initial formation of an ethoxyimidate intermediate, which then undergoes a thermally-driven or acid-catalyzed cyclization with the elimination of ethanol to yield the benzoxazole ring.

Route 2: The Formic Acid Method

Formic acid (HCOOH) is another widely used reagent for this transformation. The reaction first involves the formylation of the amino group of 2-amino-4-tert-butylphenol to form an N-(2-hydroxy-5-tert-butylphenyl)formamide intermediate. This intermediate then undergoes an intramolecular cyclodehydration, often promoted by a dehydrating agent like polyphosphoric acid (PPA), to afford the final benzoxazole product. PPA plays a dual role by acting as a catalyst and a solvent, facilitating the ring closure by activating the formyl group and sequestering the water molecule that is eliminated.

Experimental Protocols

Safety First: Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents. 2-amino-4-tert-butylphenol can be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2][3] Triethyl orthoformate is a flammable liquid and vapor.[4][5][6][7] Formic acid is corrosive and can cause severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of 5-(tert-Butyl)benzoxazole using Triethyl Orthoformate

This protocol describes a straightforward, one-pot synthesis of 5-(tert-Butyl)benzoxazole.

Materials:

-

2-amino-4-tert-butylphenol

-

Triethyl orthoformate

-

Ethanol (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-4-tert-butylphenol (1.0 eq) and triethyl orthoformate (1.5 - 2.0 eq).

-

The reaction can be performed neat or with a minimal amount of a high-boiling solvent like ethanol to facilitate mixing.

-

Heat the reaction mixture to reflux (typically around 120-140 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 9:1). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl orthoformate and any solvent under reduced pressure using a rotary evaporator.

-

The crude product is then subjected to purification.

Protocol 2: Synthesis of 5-(tert-Butyl)benzoxazole using Formic Acid and Polyphosphoric Acid (PPA)

This protocol utilizes the dehydrating power of PPA to drive the cyclization of the formylated intermediate.

Materials:

-

2-amino-4-tert-butylphenol

-

Formic acid (88-98%)

-

Polyphosphoric acid (PPA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Ice bath

-

Beaker

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add polyphosphoric acid (a sufficient amount to ensure good stirring of the reaction mixture).

-

With stirring, add 2-amino-4-tert-butylphenol (1.0 eq) to the PPA.

-

Slowly add formic acid (1.1 - 1.2 eq) dropwise to the stirred mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to 140-150 °C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to approximately 80-90 °C.

-

Carefully and slowly pour the warm reaction mixture onto crushed ice in a large beaker with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product is then purified.

Purification and Characterization

Purification

The crude 5-(tert-Butyl)benzoxazole can be purified by either recrystallization or column chromatography.

-

Recrystallization: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 5-(tert-Butyl)benzoxazole, a mixed solvent system like ethanol/water or hexane/ethyl acetate may be effective. To perform the recrystallization, dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals can then be collected by vacuum filtration.

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative. A common mobile phase for non-polar to moderately polar compounds like 5-(tert-Butyl)benzoxazole is a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation.

Characterization

The identity and purity of the synthesized 5-(tert-Butyl)benzoxazole should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 5-(tert-Butyl)benzoxazole, one would expect to see a singlet for the tert-butyl protons, and distinct signals for the aromatic protons and the proton at the 2-position of the benzoxazole ring.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for 5-(tert-Butyl)benzoxazole will show characteristic peaks for the tert-butyl carbons, the aromatic carbons, and the carbons of the benzoxazole core.

Table 1: Representative NMR Data for 5-(tert-Butyl)benzoxazole

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

| ¹H | ~1.3-1.4 | s |

| ~7.2-7.8 | m | |

| ~8.1 | s | |

| ¹³C | ~31-32 | |

| ~34-35 | ||

| ~110-155 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for similar structures and available spectral information.[8]

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized compound, providing further confirmation of its identity.

Visualizing the Synthesis

Workflow for the Synthesis of 5-(tert-Butyl)benzoxazole

Caption: General workflow for the synthesis of 5-(tert-Butyl)benzoxazole.

Reaction Mechanism with Formic Acid

Caption: Simplified mechanism of 5-(tert-Butyl)benzoxazole synthesis using formic acid.

Conclusion

The synthesis of 5-(tert-Butyl)benzoxazole from 2-amino-4-tert-butylphenol is a robust and reproducible process that can be achieved through well-established synthetic methodologies. Both the triethyl orthoformate and formic acid routes offer reliable means to access this valuable compound. The choice between these methods may depend on factors such as reagent availability, desired reaction conditions, and scale of the synthesis. By following the detailed protocols and purification procedures outlined in this guide, researchers can confidently prepare high-purity 5-(tert-Butyl)benzoxazole for their downstream applications in drug discovery and materials science. As with all chemical syntheses, adherence to safety protocols is paramount for a successful and safe laboratory experience.

References

-

RSC. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Amino-4-tert-butylphenol | 1199-46-8 | TCI Deutschland GmbH [tcichemicals.com]

- 3. fishersci.ie [fishersci.ie]

- 4. msds.nipissingu.ca [msds.nipissingu.ca]

- 5. fishersci.ie [fishersci.ie]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. rsc.org [rsc.org]

Application Note: Cyclization Protocols for 2-Substituted 5-tert-butylbenzoxazoles

Introduction & Mechanistic Rationale

Benzoxazoles are privileged heterocyclic scaffolds widely utilized in medicinal chemistry, organic electronics, and materials science. The specific incorporation of a 5-tert-butyl group onto the benzoxazole core via the precursor 2-amino-4-tert-butylphenol (CAS 1199-46-8) significantly enhances the lipophilicity, steric bulk, and organic solubility of the resulting molecules. This structural modification is critical for improving the oral bioavailability of active pharmaceutical ingredients (APIs) and ensuring the seamless integration of fluorescent brighteners into hydrophobic polymer matrices (1[1]).

The synthesis of 2-substituted 5-tert-butylbenzoxazoles generally proceeds through a two-stage cascade: initial C–N or C–O bond formation (acylation or condensation), followed by an intramolecular cyclodehydration or oxidative cyclization. The choice of protocol depends heavily on the oxidation state of the coupling partner (carboxylic acids, amides, or aldehydes).

Caption: Mechanistic pathways for synthesizing 5-tert-butylbenzoxazoles from the aminophenol.

Quantitative Data: Substrate Scope & Yields

The following table summarizes the expected yields and reaction parameters for synthesizing various 2-substituted 5-tert-butylbenzoxazoles using the protocols detailed in this guide.

| Substrate Coupling Partner | Reagents / Catalyst | Solvent & Temp | Yield (%) | Key Application / Property |

| Benzoyl Chloride | MeSO | Dioxane, 100 °C | 89% | Standard lipophilic fluorophore |

| N,N-Dimethyl-2-phenylacetamide | Tf | DCM, 0 °C to RT | 95% | Mild API intermediate synthesis |

| Thiophene-2,5-dicarboxylic acid | Boric Acid (Catalytic) | Xylene, 140 °C | >85% | BBOT Optical Brightener 184 |

| 4-Pyridinecarboxaldehyde | Cu | DMSO, RT | 80–90% | Bioactive ligands / Sensors |

Detailed Experimental Protocols

Protocol A: One-Pot Acid-Catalyzed Cyclodehydration (From Carboxylic Acids/Chlorides)

This method utilizes methanesulfonic acid (MeSO

Causality & Rationale: MeSO

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the desired carboxylic acid (2.5 mmol) in thionyl chloride (SOCl

, 5 mL). Reflux for 1 hour to form the acid chloride, then distill off excess SOCl -

Dissolve the resulting acid chloride in anhydrous 1,4-dioxane (5 mL).

-

Add 2-amino-4-tert-butylphenol (413 mg, 2.5 mmol, 1.0 equiv) to the stirring solution.

-

Slowly add methanesulfonic acid (MeSO

H, 0.5 mL, ~7.7 mmol, 3.0 equiv). -

Heat the reaction mixture in an oil bath at 100 °C for 2 hours.

-

Workup: Remove dioxane via rotary evaporation. Dilute the residue with ethyl acetate (15 mL) and wash carefully with saturated aqueous NaHCO

(10 mL) to neutralize the acid. Dry the organic layer over anhydrous Na -

Purify via silica gel column chromatography (Hexane:EtOAc).

Self-Validation Checkpoint:

Track the reaction via TLC. The intermediate amide is highly polar and will stay near the baseline. Upon successful cyclization, the 5-tert-butylbenzoxazole product will migrate rapidly (high R

Protocol B: Tf O-Promoted Electrophilic Activation of Tertiary Amides

This protocol is ideal for substrates sensitive to harsh acids or high temperatures, operating smoothly at room temperature (3[3]).

Causality & Rationale: Trifluoromethanesulfonic anhydride (Tf

Step-by-Step Procedure:

-

Dissolve the tertiary amide (0.55 mmol) in anhydrous dichloromethane (DCM, 1 mL) under an inert argon atmosphere.

-

Add 2-Fluoropyridine (97 mg, 1.0 mmol) and cool the mixture to 0 °C using an ice bath.

-

Dropwise, add Tf

O (170 mg, 0.6 mmol). Stir for 15 minutes at 0 °C to ensure complete formation of the electrophilic intermediate. -

Add 2-amino-4-tert-butylphenol (82.6 mg, 0.5 mmol) in one portion. Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Workup: Quench the reaction by adding triethylamine (Et

N, 0.5 mL). Evaporate the solvent under reduced pressure. -

Purify the residue by flash chromatography (Silica gel, Petroleum Ether:EtOAc = 20:1).

Self-Validation Checkpoint:

The formation of the keteniminium intermediate is immediate at 0 °C, often indicated by a distinct yellow/orange color shift. Post-reaction

Protocol C: Industrial Synthesis of BBOT (Optical Brightener 184)

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT) is a high-value fluorescent brightener synthesized via double cyclodehydration (4[4],5[5]).

Causality & Rationale: The synthesis of bis-benzoxazoles requires forcing conditions to achieve double cyclodehydration. Xylene or liquid paraffin provides the necessary high-boiling environment (>140 °C). Boric acid acts as a mild, oxophilic Lewis acid that templates the condensation without degrading the electron-rich thiophene core, while a nitrogen atmosphere prevents oxidative degradation of the aminophenol precursor at elevated temperatures.

Step-by-Step Procedure:

-

In a reactor vessel equipped with a Dean-Stark trap, combine thiophene-2,5-dicarboxylic acid (1.0 mmol) and 2-amino-4-tert-butylphenol (2.1 mmol, slight excess).

-

Add a catalytic amount of boric acid (0.1 mmol) and suspend the mixture in xylene (10 mL).

-

Purge the system with nitrogen gas for 10 minutes.

-

Heat the mixture gradually to reflux (~140 °C) under vigorous mechanical stirring. Maintain reflux for 4 to 6 hours, continuously removing the azeotroped water via the Dean-Stark trap to drive the equilibrium forward.

-

Workup: Cool the mixture to room temperature. The highly lipophilic BBOT product will precipitate out of the solution.

-

Filter the solid, wash with cold methanol, and recrystallize from ethyl acetate to yield the pure yellow-green powder.

Self-Validation Checkpoint:

The successful formation of BBOT is visually self-validating; the reaction mixture will develop a brilliant, intense yellow-green fluorescence as the extended conjugated system forms. UV-Vis spectroscopy of the purified product in ethanol will show a definitive maximum absorption (

References

- Source: nih.

- Source: connectsci.

- Source: rsc.

- Source: google.com (Patents)

- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 2. connectsci.au [connectsci.au]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20250034123A1 - A synthesis method of benzoxazole based optical brighteners - Google Patents [patents.google.com]

- 5. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [chemicalbook.com]

Application Notes and Protocols: One-Pot Synthesis of 5-tert-Butylbenzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] These heterocyclic compounds are recognized for a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The benzoxazole nucleus is also a key component in fluorescent brighteners and laser dyes.[5] The 5-tert-butyl substitution, in particular, has been explored for its potential to enhance the pharmacological profile of these molecules.[6][7]

Traditional multi-step syntheses of benzoxazoles often require harsh reaction conditions, laborious purification procedures, and generate significant chemical waste.[2][5] In contrast, one-pot synthesis methodologies have emerged as a more efficient and environmentally benign alternative, offering streamlined processes and improved atom economy.[2] This guide provides a detailed overview and experimental protocols for the one-pot synthesis of 5-tert-butylbenzoxazole derivatives, focusing on practical applications for researchers in drug discovery and development.

Core Synthetic Strategies: A Mechanistic Overview

The primary and most direct route to synthesizing 2-substituted benzoxazoles, including those with a 5-tert-butyl group, involves the condensation and subsequent cyclization of a substituted o-aminophenol with a carbonyl-containing compound.[2]

Condensation with Aldehydes

A widely employed method involves the reaction of an o-aminophenol with an aldehyde. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzoxazole product. A diverse range of catalysts, including Lewis acids, Brønsted acids, and heterogeneous nanocatalysts, can facilitate this transformation.[2][8]

Condensation with Carboxylic Acids

This approach entails the direct coupling of o-aminophenols with carboxylic acids. The reaction typically necessitates a catalyst to promote the initial amidation, which is then followed by cyclodehydration to form the benzoxazole ring.[2][5]

Reaction Mechanism: Condensation of 4-tert-butyl-2-aminophenol with an Aldehyde

Caption: General reaction pathway for the synthesis of 5-tert-butylbenzoxazole derivatives.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the one-pot synthesis of 5-tert-butylbenzoxazole derivatives.

Protocol 1: Zinc Triflate Catalyzed Synthesis from Aldehydes

This method utilizes the Lewis acid catalyst, zinc triflate, for an efficient condensation reaction between 4-tert-butyl-2-aminophenol and various substituted aldehydes.[9]

Materials:

-

4-tert-butyl-2-aminophenol

-

Substituted aldehyde (e.g., p-tolualdehyde, 4-chlorobenzaldehyde)

-

Zinc triflate (Zn(OTf)₂)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butyl-2-aminophenol (1.0 mmol) and the desired substituted aldehyde (1.2 mmol).

-

Add ethanol (5 mL) as the solvent.

-

Add zinc triflate (10 mol%) to the mixture.

-

Heat the reaction mixture to reflux and stir for 5 hours.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL).

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure 5-tert-butyl-2-substituted benzoxazole.

Experimental Workflow: Zinc Triflate Catalyzed Synthesis

Caption: Step-by-step workflow for the synthesis of 5-tert-butylbenzoxazoles.

Protocol 2: Methanesulfonic Acid Catalyzed Synthesis from Carboxylic Acids

This protocol describes a one-pot synthesis from carboxylic acids, where the corresponding acid chloride is generated in situ.[5]

Materials:

-

4-tert-butyl-2-aminophenol

-

Aryl, heteroaryl, or arylalkyl carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methanesulfonic acid (CH₃SO₃H)

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction tube, add the carboxylic acid (1.1 mmol) and thionyl chloride (1.5 mmol).

-

Stir the mixture at 60 °C for 30 minutes to generate the acid chloride in situ.[2]

-

Allow the mixture to cool, then add 4-tert-butyl-2-aminophenol (1.0 mmol) and dioxane (5 mL).

-

Add methanesulfonic acid (3.0 equiv.) to the mixture.

-

Stir the resulting mixture at 100 °C.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the dioxane by rotary evaporation under reduced pressure.

-

Dilute the residue with ethyl acetate (20 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the pure 2-substituted-5-tert-butylbenzoxazole.

Quantitative Data Summary

| Parameter | Protocol 1 (from Aldehyde) | Protocol 2 (from Carboxylic Acid) |

| Key Reactants | 4-tert-butyl-2-aminophenol, Aldehyde | 4-tert-butyl-2-aminophenol, Carboxylic Acid |

| Catalyst | Zinc triflate (10 mol%) | Methanesulfonic acid (3.0 equiv.) |

| Reagent for in situ generation | - | Thionyl chloride (1.5 mmol) |

| Solvent | Ethanol | Dioxane |

| Reaction Temperature | Reflux | 100 °C |

| Typical Reaction Time | 5 hours | 2-4 hours (post acid chloride formation) |

| Work-up | Basic wash | Basic wash |

| Purification | Column Chromatography | Column Chromatography |

| Reported Yields | Good to excellent | 82-87%[5] |

Conclusion and Future Perspectives

The one-pot synthesis of 5-tert-butylbenzoxazole derivatives represents a significant advancement over classical multi-step methods, offering high efficiency, operational simplicity, and access to a diverse range of compounds.[2][10] These methodologies are highly valuable for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The versatility of the benzoxazole scaffold, combined with the favorable pharmacokinetic properties often associated with the tert-butyl group, makes these derivatives promising candidates for further investigation as therapeutic agents. Future research may focus on the development of even more sustainable catalytic systems and the exploration of a broader substrate scope to access novel chemical entities with enhanced biological activity.

References

- One-pot synthesis methods for substituted benzoxazoles. - Benchchem.

- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Australian Journal of Chemistry | ConnectSci.

-

Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate. Taylor & Francis. Available from: [Link]

-

One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy - RSC Publishing. Available from: [Link]

-

Benzoxazole synthesis - Organic Chemistry Portal. Available from: [Link]

-

One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy - PMC. Available from: [Link]

-

Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles | Request PDF - ResearchGate. Available from: [Link]

-

Benzoxazole: The molecule of diverse pharmacological importance - ResearchGate. Available from: [Link]

-

One-Pot Multicomponent Reaction of Catechols, Ammonium Acetate, and Aldehydes for the Synthesis of Benzoxazole Derivatives Using the Fe(III)–Salen Complex | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

-

Benzoxazole - Wikipedia. Available from: [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. Available from: [Link]

-

Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review - SSRN. Available from: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available from: [Link]

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. Available from: [Link]

-